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Application Notes
Introduction to PDAT and its Role in Lipid Metabolism

Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-

independent pathway of triacylglycerol (TAG) synthesis.[1] Unlike the canonical Kennedy

pathway which utilizes acyl-CoA as a substrate, PDAT transfers an acyl group from the sn-2

position of phospholipids, such as phosphatidylcholine (PC), to the sn-3 position of

diacylglycerol (DAG) to form TAG.[1][2] This process is crucial for cellular lipid homeostasis,

particularly in oleaginous organisms like plants, yeast, and microalgae. The enzyme plays a

significant role in channeling fatty acids synthesized on phospholipids into TAG, which is the

primary form of energy storage in the form of oil.

Application in Metabolic Engineering of Oils

Metabolic engineering strategies often target the overexpression of PDAT to enhance the

production of oils and lipids for various applications, including biofuels, nutritional supplements,

and industrial feedstocks.[2][3][4] By increasing the expression of the PDAT gene, the

metabolic flux can be redirected towards TAG accumulation, leading to a significant increase in

the overall oil content of the engineered organism.[5][6] This approach has been successfully
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demonstrated in various host organisms, including the yeast Saccharomyces cerevisiae, the

plant Arabidopsis thaliana, and several species of microalgae.[2][6][7]

Overexpression of PDAT has been shown to not only increase the quantity of oil but also to

alter the fatty acid composition of the resulting TAGs.[8] For instance, co-expression of PDAT
with other enzymes, such as fatty acid desaturases, can lead to the accumulation of desirable

polyunsaturated fatty acids (PUFAs) in the storage lipids.[9] This has significant implications for

improving the nutritional value of plant-based oils and producing high-value fatty acids for the

pharmaceutical and nutraceutical industries.

Quantitative Data Summary
The following table summarizes the quantitative improvements in lipid content achieved

through the overexpression of the PDAT gene in various organisms, as reported in several

studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24248374/
https://www.researchgate.net/publication/316614734_Lipid_Extraction_from_Yeast_Cells
https://www.mdpi.com/2076-3417/11/11/5152
https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9022997/
https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://www.researchgate.net/figure/a-Oil-content-of-yeast-mutant-expressing-DGAT-and-PDAT-genes-b-Fatty-acid-composition-of_fig6_332193653
https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism Gene Source
Fold Increase
in Lipid/TAG
Content

Key Findings Reference

Saccharomyces

cerevisiae

Saccharomyces

cerevisiae

1.5-fold increase

in TAG

Overexpression

of native PDAT

increased TAG

accumulation.

[7]

Saccharomyces

cerevisiae
Not Specified

29-47% increase

in total fatty acids

PDAT

overexpression

significantly

boosts fatty acid

production.

[5][6]

Arabidopsis

thaliana (leaves)

Arabidopsis

thaliana

60-fold increase

in leaf oil

Overexpression

of PDAT

dramatically

increased oil

content in

vegetative tissue.

Arabidopsis

thaliana (leaves)

Arabidopsis

thaliana &

Oleosin

130-fold increase

in leaf oil

Co-expression

with oleosin

further enhanced

oil accumulation

and stability.

Arabidopsis

thaliana (sdp1-4

mutant)

Arabidopsis

thaliana

Nearly 2-fold

increase in leaf

TAG

Overexpression

of PDAT in a

TAG lipase

mutant

background

further increased

TAG levels.

[10]

Thalassiosira

pseudonana

(microalga)

Thalassiosira

pseudonana

2.4 to 3.3-fold

higher lipid

content

Knockdown of a

lipase/acyltransfe

rase increased

lipid content

[2]
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without

compromising

growth.

Visualizations
Signaling Pathway
Caption: Triacylglycerol synthesis pathways.

Experimental Workflow
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Caption: Experimental workflow for PDAT-based metabolic engineering.
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Experimental Protocols
Gene Cloning and Vector Construction for PDAT
Expression
Objective: To clone the PDAT gene into an appropriate expression vector for transformation

into the target organism.

Materials:

Genomic DNA or cDNA from the source organism of the PDAT gene

High-fidelity DNA polymerase

PCR primers specific for the PDAT gene with appropriate restriction sites

Expression vector (e.g., pYES2 for yeast, pCAMBIA series for plants)

Restriction enzymes

T4 DNA ligase

Competent E. coli cells (e.g., DH5α)

LB agar plates with appropriate antibiotics

Plasmid miniprep kit

Protocol:

Primer Design: Design forward and reverse primers for the full-length coding sequence of

the PDAT gene. Incorporate unique restriction enzyme sites at the 5' ends of the primers that

are compatible with the multiple cloning site of the chosen expression vector.

PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the PDAT
gene from the template DNA.
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Purification of PCR Product: Purify the amplified PCR product using a PCR purification kit to

remove primers, dNTPs, and polymerase.

Restriction Digestion: Digest both the purified PCR product and the expression vector with

the selected restriction enzymes.

Ligation: Ligate the digested PDAT gene insert into the linearized expression vector using T4

DNA ligase.

Transformation of E. coli: Transform the ligation mixture into competent E. coli cells and plate

on LB agar containing the appropriate antibiotic for vector selection.

Colony Screening and Plasmid Purification: Select several colonies and grow overnight in

liquid LB medium. Isolate the plasmid DNA using a miniprep kit.

Verification: Verify the correct insertion of the PDAT gene by restriction digestion analysis

and/or DNA sequencing.[11][12][13][14]

Transformation of Host Organism
A. Yeast (Saccharomyces cerevisiae) Transformation (Lithium Acetate/PEG Method)

Materials:

Yeast strain

YPD medium

Lithium acetate (LiOAc) solution

Single-stranded carrier DNA (ssDNA)

Polyethylene glycol (PEG) solution

PDAT expression plasmid

Selective growth medium (e.g., SC-Ura for a URA3 marker)

Protocol:
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Prepare Yeast Culture: Inoculate the yeast strain in YPD medium and grow overnight. Dilute

the overnight culture into fresh YPD and grow to an OD600 of 0.4-0.6.

Harvest and Wash Cells: Harvest the cells by centrifugation, wash with sterile water, and

then with 100 mM LiOAc.

Prepare Transformation Mix: For each transformation, mix the PDAT plasmid, ssDNA, and

the competent yeast cells.

Add PEG/LiOAc: Add the PEG/LiOAc solution to the cell/DNA mixture and vortex to mix.

Heat Shock: Incubate the mixture at 42°C for 30-45 minutes.

Plating: Pellet the cells, resuspend in sterile water, and plate on selective medium.

Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.[15][16][17][18][19]

B. Plant (Arabidopsis thaliana) Transformation (Floral Dip Method)

Materials:

Agrobacterium tumefaciens strain (e.g., GV3101) carrying the PDAT expression vector

YEP or LB medium with appropriate antibiotics

Arabidopsis thaliana plants at the flowering stage

5% sucrose solution

Silwet L-77 surfactant

Protocol:

Prepare Agrobacterium Culture: Inoculate Agrobacterium carrying the PDAT construct into

YEP medium with antibiotics and grow for 2 days at 28°C.

Prepare Infiltration Medium: Pellet the Agrobacterium culture and resuspend in a 5% sucrose

solution to an OD600 of ~0.8. Add Silwet L-77 to a final concentration of 0.02-0.05%.
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Floral Dip: Invert the flowering Arabidopsis plants and dip the inflorescences into the

Agrobacterium suspension for a few seconds.

Co-cultivation: Place the dipped plants in a low-light, high-humidity environment for 16-24

hours.

Plant Growth and Seed Collection: Return the plants to normal growth conditions and allow

them to set seed.

Selection of Transformants: Harvest the seeds and select for transformants by germinating

them on a selective medium (e.g., containing kanamycin or hygromycin).[20][21][22][23][24]

C. Microalgae Transformation (Electroporation)

Materials:

Microalgae culture (e.g., Chlamydomonas reinhardtii)

Electroporation buffer

Linearized PDAT expression plasmid

Electroporator and cuvettes

Selective growth medium

Protocol:

Prepare Microalgae Cells: Grow the microalgae culture to the mid-log phase. Harvest and

wash the cells with electroporation buffer.

Electroporation: Resuspend the cells in electroporation buffer, add the linearized plasmid

DNA, and transfer to an electroporation cuvette. Apply an electric pulse using the

electroporator.

Recovery: Transfer the cells to a non-selective liquid medium and allow them to recover for

12-24 hours.
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Selection: Plate the cells on a selective agar medium and incubate under appropriate light

and temperature conditions until colonies appear.[25][26][27][28]

Gene Expression Analysis (Quantitative Real-Time PCR -
qRT-PCR)
Objective: To quantify the expression level of the integrated PDAT transgene.

Materials:

RNA extraction kit

DNase I

Reverse transcriptase

qRT-PCR master mix (containing SYBR Green or a probe)

Primers for the PDAT gene and a reference gene

qRT-PCR instrument

Protocol:

RNA Extraction: Extract total RNA from the transformed and wild-type control organisms

using an appropriate RNA extraction kit.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.

cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse

transcriptase.

qRT-PCR: Set up the qRT-PCR reaction with the cDNA, primers for the PDAT and reference

genes, and the qRT-PCR master mix.

Data Analysis: Analyze the amplification data to determine the relative expression of the

PDAT gene in the transformants compared to the control, normalized to the expression of
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the reference gene.[29][30][31][32][33]

Lipid Extraction and Analysis
Objective: To extract and quantify the total lipid content and fatty acid composition of the

engineered organism.

Materials:

Lyophilized biomass of the engineered and control organisms

Chloroform

Methanol

Internal standard (e.g., heptadecanoic acid, C17:0)

Sodium methoxide in methanol (for transesterification)

Hexane

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

Lipid Extraction (Modified Folch Method): a. Homogenize a known amount of lyophilized

biomass in a chloroform:methanol (2:1, v/v) mixture. b. Add the internal standard. c. Agitate

the mixture and then centrifuge to separate the phases. d. Collect the lower chloroform

phase containing the lipids. e. Evaporate the solvent under a stream of nitrogen.[6][7][34][35]

[36]

Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Add a known volume of sodium

methoxide in methanol to the dried lipid extract. b. Heat the mixture at 50-60°C for 15-30

minutes. c. Cool the reaction and add hexane to extract the FAMEs.

GC-MS Analysis: a. Inject an aliquot of the hexane layer containing the FAMEs into the GC-

MS. b. Separate the FAMEs on a suitable capillary column. c. Identify the individual fatty
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acids based on their retention times and mass spectra compared to known standards. d.

Quantify the amount of each fatty acid relative to the internal standard.[7][35]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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